Cas no 1049439-25-9 (6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo2,1-b1,3thiazole-3-carboxamide)

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo2,1-b1,3thiazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo2,1-b1,3thiazole-3-carboxamide
- 6-(4-fluorophenyl)-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide
- 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
- 1049439-25-9
- SR-01000921840-1
- AKOS024504590
- F5269-0027
- 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide
- SR-01000921840
-
- インチ: 1S/C17H11FN4OS/c18-12-5-3-11(4-6-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-2-1-7-19-8-13/h1-10H,(H,20,23)
- InChIKey: NOIDBYCQFYORAV-UHFFFAOYSA-N
- SMILES: S1C=C(C(NC2=CC=CN=C2)=O)N2C=C(C3=CC=C(F)C=C3)N=C12
計算された属性
- 精确分子量: 338.06376032g/mol
- 同位素质量: 338.06376032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 460
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 87.5Ų
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo2,1-b1,3thiazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5269-0027-5μmol |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-20mg |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-1mg |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-3mg |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-15mg |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-2μmol |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-30mg |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-20μmol |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-10μmol |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5269-0027-25mg |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
1049439-25-9 | 25mg |
$109.0 | 2023-09-10 |
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo2,1-b1,3thiazole-3-carboxamide 関連文献
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo2,1-b1,3thiazole-3-carboxamideに関する追加情報
Introduction to 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS No. 1049439-25-9)
6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS No. 1049439-25-9) is a potent and selective inhibitor of the Janus kinase 1 (JAK1) enzyme. This compound has garnered significant attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases. The unique structural features and pharmacological properties of this compound make it a valuable candidate for further research and development.
The chemical structure of 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide consists of a central imidazo[2,1-b][1,3]thiazole core, which is substituted with a 4-fluorophenyl group and a pyridin-3-yl amide moiety. The presence of these functional groups contributes to the compound's high affinity for JAK1 and its selectivity over other JAK family members. The fluorine atom on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial for its in vivo efficacy.
Recent studies have highlighted the importance of JAK inhibitors in the treatment of inflammatory diseases such as rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD). 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has shown promising results in preclinical models of these conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited JAK1 activity in vitro and reduced inflammation in animal models of RA.
The pharmacokinetic properties of 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide have also been extensively studied. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. Additionally, the compound has shown low potential for drug-drug interactions, which is an important consideration for its use in combination therapy.
In terms of safety and toxicity, preclinical studies have indicated that 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is well-tolerated at therapeutic doses. However, as with all JAK inhibitors, there is a need to monitor for potential side effects such as infections and hematological abnormalities. Ongoing clinical trials are evaluating the safety and efficacy of this compound in human subjects.
The development of 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been driven by advances in computational chemistry and high-throughput screening techniques. These methods have enabled researchers to identify and optimize lead compounds with improved potency and selectivity. The compound's structure has been refined through iterative rounds of synthesis and biological evaluation to achieve the desired pharmacological profile.
One of the key challenges in the development of JAK inhibitors is achieving selectivity over other kinases to minimize off-target effects. 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been designed to address this issue by incorporating structural elements that enhance its binding affinity for JAK1 while reducing interactions with other kinases. This selectivity is crucial for minimizing adverse effects and improving the therapeutic index.
The future prospects for 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide are promising. Ongoing clinical trials are expected to provide further insights into its efficacy and safety in treating various inflammatory conditions. Additionally, there is potential for this compound to be used in combination with other therapies to enhance treatment outcomes.
In conclusion, 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS No. 1049439-25-9) represents a significant advancement in the field of JAK inhibition. Its unique chemical structure, potent activity against JAK1, favorable pharmacokinetic properties, and good safety profile make it a promising candidate for further clinical development. As research continues to uncover new applications for this compound, it is likely to play an important role in the treatment of inflammatory and autoimmune diseases.
1049439-25-9 (6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo2,1-b1,3thiazole-3-carboxamide) Related Products
- 1227586-37-9(3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine)
- 850745-53-8(2-5-(2-ethoxyphenoxy)pyrimidin-4-yl-5-methoxyphenol)
- 1228561-10-1((S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid)
- 588687-45-0(5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol)
- 2228368-79-2(3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid)
- 1021253-90-6(1-(furan-2-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine)
- 2172281-35-3(4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid)
- 1220017-52-6(N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)
- 2248333-82-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate)
- 873857-62-6(Fidaxomicin)




